molecular formula C19H23N3O4S2 B2951882 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 851410-01-0

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2951882
M. Wt: 421.53
InChI Key: XOKATGVHVFCPCV-UHFFFAOYSA-N
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Description

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with 3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol in the presence of a base to form the desired product.

Starting Materials
2-chloro-N-(4-methoxyphenyl)acetamide, 3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide and the base in a suitable solvent (e.g. DMF) and stir the mixture at room temperature., Step 2: Add 3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol to the reaction mixture and stir for several hours at elevated temperature (e.g. 80-100°C)., Step 3: Cool the reaction mixture and add a suitable acid (e.g. hydrochloric acid) to adjust the pH to acidic conditions., Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate) and dry the organic layer over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid.

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-12-10-15-17(28-12)18(24)22(8-9-25-2)19(21-15)27-11-16(23)20-13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKATGVHVFCPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

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